3-(4-Fluorophenyl)-2-phenylquinazolin-4-one 3-(4-Fluorophenyl)-2-phenylquinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14618496
InChI: InChI=1S/C20H13FN2O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H
SMILES:
Molecular Formula: C20H13FN2O
Molecular Weight: 316.3 g/mol

3-(4-Fluorophenyl)-2-phenylquinazolin-4-one

CAS No.:

Cat. No.: VC14618496

Molecular Formula: C20H13FN2O

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-2-phenylquinazolin-4-one -

Specification

Molecular Formula C20H13FN2O
Molecular Weight 316.3 g/mol
IUPAC Name 3-(4-fluorophenyl)-2-phenylquinazolin-4-one
Standard InChI InChI=1S/C20H13FN2O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H
Standard InChI Key SODOTVLOGAZANX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinazolinone core consists of a benzene ring fused to a pyrimidin-4(3H)-one ring. Substituents at positions 2 and 3 introduce steric and electronic modifications that influence reactivity and biological interactions. The 4-fluorophenyl group at position 3 contributes to electron-withdrawing effects, while the phenyl group at position 2 provides aromatic bulk. The fluorine atom’s electronegativity enhances dipole interactions and bioavailability, a feature common in fluorinated pharmaceuticals.

Key Physicochemical Data

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC20H13FN2O\text{C}_{20}\text{H}_{13}\text{FN}_2\text{O}
Molecular Weight316.3 g/mol
IUPAC Name3-(4-fluorophenyl)-2-phenylquinazolin-4-one
Canonical SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F
InChI KeySODOTVLOGAZANX-UHFFFAOYSA-N
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area45.2 Ų

These properties suggest moderate solubility in organic solvents and limited aqueous solubility, typical of aromatic heterocycles. The topological polar surface area aligns with compounds capable of crossing cell membranes, a desirable trait for drug candidates.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Potential modifications include:

  • Position 2: Replacing phenyl with alkyl groups to alter steric effects.

  • Position 3: Introducing varied halogens (Cl, Br) to tune electronic properties.

Pharmacokinetic Optimization

The fluorine atom improves metabolic stability by resisting cytochrome P450-mediated oxidation. This could extend the compound’s half-life in vivo, a critical factor in drug development.

Challenges and Future Directions

Synthetic Accessibility

Multi-step syntheses and low yields (common in quinazolinone chemistry) may hinder large-scale production. Flow chemistry and microwave-assisted synthesis could address these issues.

Toxicity Profiling

Fluorinated compounds often exhibit off-target effects, necessitating thorough toxicological studies. In vitro assays against hepatocytes and cardiomyocytes are recommended to assess cytotoxicity.

Target Identification

Proteomic and transcriptomic analyses are needed to identify the compound’s molecular targets. CRISPR-Cas9 knockout screens could reveal pathways sensitive to quinazolinone modulation.

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